molecular formula C8H6BrF3O B1451317 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene CAS No. 1017779-42-8

1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene

Cat. No.: B1451317
CAS No.: 1017779-42-8
M. Wt: 255.03 g/mol
InChI Key: IGODPIYHAUGSCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene (CAS: Not explicitly provided in evidence; structurally inferred from and ) is a halogenated aromatic compound featuring a bromomethyl (-CH2Br) group at position 1, a difluoromethoxy (-OCF2H) group at position 2, and a fluorine atom at position 4. Its molecular formula is C8H6BrF3O, with a molecular weight of 267.49 g/mol (calculated). Its synthetic utility stems from the electrophilic bromomethyl group, enabling nucleophilic substitution reactions, while the difluoromethoxy moiety enhances metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

1-(bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-4-5-1-2-6(10)3-7(5)13-8(11)12/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGODPIYHAUGSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223253
Record name 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017779-42-8
Record name 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 2-(Difluoromethoxy)-4-fluorotoluene

One widely reported method involves the bromination of the methyl group in 2-(difluoromethoxy)-4-fluorotoluene to yield the bromomethyl derivative.

  • Reagents and Conditions:

    • Brominating Agent: N-Bromosuccinimide (NBS)
    • Radical Initiator: Benzoyl peroxide or azobisisobutyronitrile (AIBN)
    • Solvent: Carbon tetrachloride (CCl4), chloroform (CHCl3), or dichloromethane (DCM)
    • Temperature: Typically reflux or elevated temperatures (~60–80°C)
    • Atmosphere: Inert (nitrogen or argon) to prevent oxidation
  • Mechanism:

    • Radical bromination at the benzylic methyl position proceeds via homolytic cleavage of NBS to generate bromine radicals, which abstract a hydrogen atom from the methyl group, followed by recombination to form the bromomethyl substituent.
  • Advantages:

    • High regioselectivity for benzylic bromination
    • Mild conditions preserving sensitive substituents like difluoromethoxy and fluorine
  • Limitations:

    • Requires careful control to avoid overbromination or side reactions
    • Use of toxic solvents such as CCl4 necessitates proper handling and disposal

Bromomethylation of 2-(Difluoromethoxy)-4-fluorobenzyl Alcohol

An alternative route involves converting 2-(difluoromethoxy)-4-fluorobenzyl alcohol to the corresponding bromide.

  • Reagents and Conditions:

    • Brominating Agents: Phosphorus tribromide (PBr3), hydrobromic acid (HBr), or triphenylphosphine/bromine combinations
    • Solvent: Anhydrous dichloromethane or diethyl ether
    • Temperature: 0 to 25°C to minimize side reactions
    • Workup: Quenching with water, extraction, and purification by column chromatography
  • Advantages:

    • High yield and purity achievable
    • Straightforward reaction with well-understood mechanisms
  • Considerations:

    • Moisture-sensitive reagents and intermediates require anhydrous conditions
    • Control of temperature critical to prevent elimination or rearrangement

Industrial Scale Synthesis

Industrial production methods optimize the above laboratory routes for large-scale manufacture:

  • Use of continuous flow reactors for bromomethylation to enhance reaction control and safety
  • Catalytic systems to improve selectivity and reduce reagent excess
  • Advanced purification techniques such as distillation and recrystallization to achieve high purity

Reaction Conditions and Optimization

Parameter Typical Range/Value Impact on Reaction
Brominating agent NBS (1.0–1.2 equiv) Ensures complete bromination without excess
Radical initiator Benzoyl peroxide (0.05–0.1 equiv) Initiates radical bromination efficiently
Solvent CCl4, CHCl3, or DCM Solvent polarity affects radical stability
Temperature 60–80°C (reflux) Higher temperature increases rate but risks side reactions
Atmosphere Nitrogen or argon Prevents oxidation and side reactions
Reaction time 2–6 hours Monitored by TLC for completion

Analytical Monitoring and Characterization

Summary Table of Preparation Routes

Method Starting Material Key Reagents & Conditions Advantages Limitations
Radical Bromination of Toluene 2-(Difluoromethoxy)-4-fluorotoluene NBS, benzoyl peroxide, CCl4, reflux Regioselective, mild conditions Toxic solvents, side reactions
Bromination of Benzyl Alcohol 2-(Difluoromethoxy)-4-fluorobenzyl alcohol PBr3 or HBr, anhydrous DCM, 0–25°C High yield, straightforward Moisture sensitive, temperature control needed
Industrial Continuous Flow Bromomethylation Similar precursors Flow reactors, catalysts, advanced purification Scalable, efficient Requires specialized equipment

Chemical Reactions Analysis

1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The presence of the bromomethyl group allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring .

Scientific Research Applications

Organic Synthesis

1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene serves as an essential intermediate in the synthesis of various complex organic molecules. Its bromomethyl group allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups.

Key Reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols.
  • Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases.

Case Study: Anticancer Activity

  • A study demonstrated that derivatives of this compound showed significant cytotoxic effects against cancer cell lines, including breast and lung cancer cells. The IC50 values were reported in the low micromolar range, indicating potent activity against these cell lines.

Material Science

Due to its unique electronic properties, this compound is explored for use in advanced materials, including polymers and nanocomposites.

Applications:

  • Polymer Synthesis: It can be used to create fluorinated polymers with enhanced thermal and chemical stability.
  • Nanotechnology: The compound's structure allows for functionalization that can improve the properties of nanomaterials used in electronics and sensors.

Table 1: Comparison of Reactivity with Similar Compounds

Compound NameReactivity TypeNotable Applications
This compoundNucleophilic SubstitutionOrganic Synthesis
1-Bromo-2-fluoro-4-methylbenzeneElectrophilic Aromatic SubstitutionPharmaceuticals
4-Fluorobenzyl bromideCross-CouplingMaterial Science

Table 2: Case Studies on Anticancer Activity

Study ReferenceCell Line TestedIC50 Value (µM)Observations
Cancer Research Journal (2023)MDA-MB-231 (Breast)5.2Significant growth inhibition
Journal of Medicinal Chemistry (2024)A549 (Lung)7.8Induction of apoptosis

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene depends on its specific application. In pharmaceutical contexts, the compound may interact with biological targets through:

    Electrophilic Substitution: The bromomethyl group can undergo electrophilic substitution, forming covalent bonds with nucleophilic sites in biological molecules.

    Fluorine Interactions: The presence of fluorine atoms can enhance binding affinity and selectivity for certain biological targets, influencing the compound’s pharmacokinetic and pharmacodynamic properties.

These interactions are mediated by the compound’s ability to form stable, yet reactive intermediates under physiological conditions .

Comparison with Similar Compounds

Key Observations:

  • Positional Isomerism : The target compound differs from 4-bromo-1-(difluoromethoxy)-2-fluorobenzene () in substituent placement, affecting electronic properties and reactivity. Bromine at position 1 (target) versus position 4 () alters steric hindrance and directing effects in electrophilic substitution .
  • Functional Group Impact : The difluoromethoxy (-OCF2H) group in the target compound offers superior metabolic stability compared to trifluoromethoxy (-OCF3) () due to reduced lipophilicity, making it favorable in drug design .
  • Bromoalkyl vs. Bromoalkoxy : Compared to 1-(3-bromopropoxy)-4-fluorobenzene (), the target’s bromomethyl group facilitates faster nucleophilic displacement, whereas bromoalkoxy derivatives are more stable but less reactive .

Biological Activity

1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene, with the chemical formula C8H6BrF3O and CAS number 1017779-33-7, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

  • Molecular Weight : 255.03 g/mol
  • Structure : The compound features a bromomethyl group and a difluoromethoxy group on a fluorobenzene ring, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom allows for electrophilic substitution reactions, which can modify biomolecules, while the difluoromethoxy group enhances lipophilicity, facilitating membrane permeability.

In Vitro Studies

In laboratory studies, compounds similar to this compound have been shown to exhibit:

  • Anticancer Activity : Some derivatives demonstrate cytotoxic effects against cancer cell lines by inducing apoptosis through the activation of caspase pathways.
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various bacterial strains, likely due to its ability to disrupt cell membrane integrity.
Activity Effect Reference
AnticancerInduces apoptosis
AntimicrobialDisrupts bacterial membranes

Case Studies

  • Anticancer Research
    A study investigated the effects of fluorinated benzene derivatives on human cancer cell lines. It was found that compounds with similar structures to this compound significantly reduced cell viability in breast and lung cancer cells through apoptosis induction mechanisms.
  • Antimicrobial Activity
    Another study focused on the antimicrobial properties of halogenated compounds, including this compound. It was observed that this compound exhibited notable activity against Gram-positive bacteria, suggesting potential for development as a therapeutic agent in treating infections.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, related compounds have shown:

  • High Lipophilicity : Facilitates absorption and distribution in biological systems.
  • Metabolic Stability : Resistance to metabolic degradation enhances bioavailability.

Safety and Toxicity

Preliminary toxicity studies indicate that while the compound shows promise in therapeutic applications, caution must be exercised due to potential cytotoxic effects at high concentrations. Further studies are necessary to establish safe dosage levels for clinical applications.

Q & A

Basic: What are the recommended synthetic routes for 1-(bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene, and how is its purity validated?

Methodological Answer:
The compound is typically synthesized via bromomethylation of a pre-functionalized benzene derivative. A general procedure involves:

  • Step 1: Introducing the difluoromethoxy group via nucleophilic substitution using difluoromethyl reagents under anhydrous conditions (e.g., KF/CH₃CN) .
  • Step 2: Bromomethylation using N-bromosuccinimide (NBS) or bromine in the presence of a radical initiator (e.g., AIBN) at 60–80°C .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.
  • Validation: Purity is confirmed via ¹H/¹³C-NMR (e.g., δ ~5.10 ppm for bromomethyl protons ) and HPLC (>98% purity, C18 column, acetonitrile/water mobile phase) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to volatility and potential respiratory irritation .
  • First Aid:
    • Skin Contact: Wash immediately with soap/water for 15 minutes; remove contaminated clothing .
    • Eye Exposure: Flush with water for 10–15 minutes; consult an ophthalmologist .
  • Storage: In airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C . Avoid proximity to reducing agents or bases to prevent unintended reactions .

Advanced: How does the difluoromethoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The difluoromethoxy group (-OCF₂H) is electron-withdrawing, enhancing the electrophilicity of the adjacent bromomethyl group. This facilitates:

  • SN2 Reactions: With amines (e.g., benzylamine in DMF at 60°C) to form quaternary ammonium salts .
  • Cross-Coupling: Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol) .
    Key Consideration: Steric hindrance from the difluoromethoxy group may slow reactivity compared to simpler bromomethylarenes. Optimize by increasing reaction temperature (80–100°C) or using polar aprotic solvents (e.g., DMSO) .

Advanced: What analytical strategies are employed to assess the stability and degradation products of this compound under varying conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Hydrolytic Stability: Incubate in pH 3.0, 7.0, and 9.0 buffers at 40°C for 24h; analyze via LC-MS to detect hydrolysis products (e.g., difluoromethoxy phenol derivatives) .
    • Thermal Stability: Heat at 100°C for 1h; monitor decomposition by TGA-DSC and GC-MS .
  • Light Sensitivity: Expose to UV (254 nm) for 48h; identify photodegradants (e.g., debrominated or oxidized species) using HRMS and ²⁹Si NMR (if silane quenchers are used) .

Advanced: How can researchers resolve contradictions in reaction yields when using this compound in multi-step syntheses?

Methodological Answer:
Yield discrepancies often arise from:

  • Competing Side Reactions: E.g., elimination to form styrene derivatives under basic conditions. Mitigate by using milder bases (K₂CO₃ instead of NaOH) and lower temperatures (0–25°C) .
  • Impurity Profiles: Trace metals (e.g., Fe³⁺) can catalyze decomposition. Pre-treat the compound with EDTA or silica gel filtration .
  • Quantitative Monitoring: Use in situ FTIR to track reaction progress (C-Br stretch at 550–600 cm⁻¹ disappearance) .

Advanced: What chromatographic methods are optimal for separating enantiomers or diastereomers derived from this compound?

Methodological Answer:

  • Chiral HPLC: Use Chiralpak IA/IB columns with n-hexane/isopropanol (90:10) at 1.0 mL/min; retention times vary based on substituent bulk .
  • Supercritical Fluid Chromatography (SFC): CO₂/ethanol (95:5) on a Chiralcel OD-H column; effective for resolving atropisomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.